N-(2,4,5-trimethoxybenzyl)cyclopentanamine
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Overview
Description
N-(2,4,5-trimethoxybenzyl)cyclopentanamine: is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with three methoxy groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,5-trimethoxybenzyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzyl chloride and cyclopentanamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydride is used to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4,5-trimethoxybenzyl chloride is added dropwise to a solution of cyclopentanamine and the base in the solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4,5-trimethoxybenzyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzyl compounds.
Scientific Research Applications
Chemistry: N-(2,4,5-trimethoxybenzyl)cyclopentanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclopentanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopentanamine moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-(2,4-dimethoxybenzyl)cyclopentanamine: Lacks the methoxy group at the 5-position, which may affect its chemical reactivity and biological activity.
N-(3,4,5-trimethoxybenzyl)cyclopentanamine: The methoxy groups are positioned differently on the benzyl ring, potentially altering its interaction with molecular targets.
N-(2,4,5-trimethoxyphenethylamine): Contains an ethylamine group instead of a cyclopentanamine group, which may influence its pharmacokinetic properties.
Uniqueness: N-(2,4,5-trimethoxybenzyl)cyclopentanamine is unique due to the specific arrangement of methoxy groups on the benzyl ring and the presence of the cyclopentanamine moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPZELGBTGNVDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354507 |
Source
|
Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499997-33-0 |
Source
|
Record name | N-Cyclopentyl-2,4,5-trimethoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499997-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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